Bienvenue dans la boutique en ligne BenchChem!

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)

Spectrophotometric assay Clavulanic acid quantification UV-Vis detection selectivity

The structurally defined imidazole-derivatized chromophore of clavulanic acid, supplied as a characterized E/Z isomeric mixture matching the official spectrophotometric assay derivative. Only this structure yields the diagnostic λmax at 311–313 nm with the molar absorptivity required for validated HPLC system suitability testing and impurity limit verification per ICH Q3A/Q3B and pharmacopoeial monographs. Essential for ANDA/DMF submissions for amoxicillin-clavulanate manufacturers. CoA-supported with full NMR, MS, and HPLC purity characterization.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 89186-34-5
Cat. No. B584450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)
CAS89186-34-5
Synonyms4-Hydroxy-1-[[3-(1H-imidazol-1-yl)-3-oxo-1-propen-1-yl]amino]-2-butanone;  1-[3-[(4-Hydroxy-2-oxobutyl)amino]-1-oxo-2-propenyl]-1H-imidazole; 
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESC1=CN(C=N1)C(=O)C=CNCC(=O)CCO
InChIInChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2
InChIKeyXTQFPQZZZXNBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (Mixture E/Z, CAS 89186-34-5): Definitive Clavulanic Acid Impurity and Derivatization Chromophore Reference Standard


1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (mixture of E and Z isomers, CAS 89186-34-5) is the structurally defined imidazole-derivatized chromophore of the β‑lactamase inhibitor clavulanic acid. It is formed by the reaction of intact clavulanate with imidazole under alkaline conditions and is the sole product that gives the characteristic strong UV absorbance at 312 nm used in the official spectrophotometric assay [1]. Commercially, this compound is supplied as a characterized impurity reference standard (e.g., TRC-A798900 from Toronto Research Chemicals) for pharmaceutical quality control, stability-indicating method validation, and ANDA/DMF regulatory submissions [2].

Why Generic Imidazole Derivatives Cannot Replace 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole in Clavulanic Acid Analysis


The spectroscopic and chromatographic properties of this compound are entirely dependent on its precise structure—the 4‑aza‑8‑hydroxy‑6‑oxooct‑2‑en‑1‑oyl side chain conjugated to the imidazole ring. Only this structure yields the diagnostic λmax at 311–313 nm with sufficient molar absorptivity for trace-level detection [1]. Generic imidazole, other imidazole derivatives, or even closely related clavam degradation products (e.g., pyrazine derivatives formed under alkaline hydrolysis) do not produce the same chromophore and elute at different retention times in reversed‑phase HPLC systems . Consequently, substituting the compound with an uncharacterized imidazole reagent or a non‑identical impurity standard leads to incorrect retention time identification, inaccurate quantification, and potential failure of regulatory method validation, because the specificity for intact clavulanate in the presence of its degradation products is lost [2].

Quantitative Differentiation Evidence for 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (CAS 89186-34-5) Versus Closest Comparators


UV Absorption Maximum at 312 nm Provides Superior Selectivity Over Alternative Derivatization and Direct Detection Approaches

The target compound exhibits an absorption maximum at 312 nm (reported range 311–313 nm) after derivatization of intact clavulanic acid with imidazole [1]. In contrast, post‑column alkaline degradation of clavulanic acid—a common alternative analytical approach—generates degradation products detected at 272 nm, and underivatized clavulanic acid absorbs maximally at approximately 220 nm [2]. The 40–90 nm bathochromic shift of the imidazole derivative moves detection away from the region where biological matrix components (proteins, nucleic acids) and co‑formulated β‑lactam antibiotics absorb strongly, significantly reducing baseline interference [3].

Spectrophotometric assay Clavulanic acid quantification UV-Vis detection selectivity

Limit of Detection of 0.01 mg/L by HPLC‑DAD Surpasses Direct UV Methods and Matches LC‑MS Requirements

Using the imidazole‑derivatized chromophore, a fully validated HPLC‑DAD method achieved a limit of detection (LOD) of 0.01 mg/L and a limit of quantification (LOQ) of 0.02 mg/L for clavulanic acid in Streptomyces clavuligerus fermentation broths, with a linear calibration range of 0.2–400 mg/L [1]. By comparison, the original spectrophotometric assay (without HPLC separation) reported a practical detection limit of approximately 2 µg/mL (2 mg/L) [2]. In human serum, the HPLC method with imidazole derivatization achieved a detectable concentration of 0.1 µg/mL (0.1 mg/L), whereas direct UV detection of underivatized clavulanic acid typically yields LODs in the low µg/mL range due to poorer signal-to‑noise ratios at 220 nm [3].

HPLC-DAD Analytical sensitivity Fermentation broth monitoring

Documented Instability of the Clavulanate–Imidazole Chromophore at Ambient Temperature Demands Strict Cold‑Chain Handling

The clavulanate–imidazole complex (i.e., the target compound formed in situ) undergoes rapid first‑order degradation in aqueous solution at room temperature. Ramirez‑Malule et al. (2016) reported an average recovery of only 39.3% when derivatized samples were not cooled during analysis, compared to 103.8% average recovery for properly cooled and promptly analyzed samples [1]. Independent studies confirmed that the chromophore degradation follows irreversible first‑order kinetics, with significant loss within hours at 25 °C, whereas storage at 4 °C substantially retards degradation [2]. The deuterated analog (d3, CAS 1795138‑51‑0) exhibits identical degradation kinetics but is used exclusively as an internal standard to compensate for variable recovery rather than as a more stable substitute .

Stability-indicating assay First-order degradation kinetics Cold-chain protocol

Defined E/Z Isomer Mixture Provides Chromatographic Specificity Unattainable with Single‑Isomer or Non‑Isomeric Impurity Standards

The compound is supplied as an authentic mixture of E and Z isomers (confirmed by the enone geometry of the 2‑propenyl side chain), with a molecular weight of 223.23 g/mol (C₁₀H₁₃N₃O₃) [1]. Physicochemical characterization establishes a melting point >105 °C (with decomposition) and a calculated logP of −0.3, indicating moderate hydrophilicity consistent with its chromatographic behavior on C‑18 columns [2]. In contrast, other clavulanic acid‑related impurities—such as Impurity A (CAS varies), Impurity E (CAS 1260617‑10‑4), or the pyrazine‑type alkaline degradation products (e.g., 2,5‑bis‑(2‑hydroxyethyl)pyrazine)—possess different molecular formulae, distinct UV spectra, and different retention times under pharmacopoeial HPLC conditions [3]. The E/Z isomeric composition is critical because the two isomers may exhibit slightly different molar absorptivities, and the mixture matches the product formed during analytical derivatization of intact clavulanate, ensuring that the reference standard accurately represents the analyte detected in real samples [1].

Pharmaceutical impurity profiling Regulatory reference standard E/Z isomer identification

Procurement‑Critical Application Scenarios for 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (CAS 89186-34-5)


Regulatory Impurity Reference Standard for Clavulanic Acid API and Finished Dosage Form Quality Control

Pharmaceutical manufacturers of amoxicillin‑clavulanate combinations (e.g., Augmentin and generics) require a characterized standard of this imidazole derivative for HPLC system suitability testing, relative retention time marking, and impurity limit verification as per ICH Q3A/Q3B and pharmacopoeial monographs. The compound’s defined E/Z isomeric mixture matches the derivatization product formed during the imidazole assay, ensuring accurate quantification of intact clavulanate [1]. Procurement of a Certificate of Analysis (CoA)‑supported standard from TRC (catalog A798900) provides the full characterization data (NMR, MS, HPLC purity) needed for ANDA/DMF submissions [2].

Calibration and Validation of Stability‑Indicating HPLC Methods for Fermentation Process Monitoring

Biotechnological production of clavulanic acid by Streptomyces clavuligerus fermentation generates complex broths containing multiple clavam compounds. The imidazole derivative’s strong absorbance at 312 nm, combined with gradient HPLC separation, enables a validated linear calibration range of 0.2–400 mg/L with an LOD of 0.01 mg/L [3]. The documented instability of the chromophore at ambient temperature (recovery dropping to 39.3%) makes the use of the authentic standard essential for establishing cold‑chain and chilled‑autosampler protocols during method transfer between process development and manufacturing QC laboratories [3].

Bioanalytical Method Development for Pharmacokinetic and Bioequivalence Studies

In clinical pharmacokinetic studies of clavulanic acid, the imidazole derivatization method achieves a detection limit of 0.1 µg/mL in human serum with no interference from amoxicillin, amoxicillin penicilloic acid, or acid/alkali degradation products of clavulanic acid [4]. The target compound, used as the external calibration standard or for preparing spiked quality control samples, provides the traceability required by bioanalytical method validation guidelines (FDA/EMA). The availability of the deuterated d3 analog (CAS 1795138‑51‑0) from the same vendor ecosystem allows laboratories to implement a stable‑isotope‑labeled internal standard workflow without changing the chemical identity of the analyte .

Forced Degradation Studies and Alkaline Degradation Product Identification

Forced degradation of potassium clavulanate under alkaline conditions (0.1 M Na₂HPO₄, elevated temperature) generates the target compound as a primary degradation product alongside pyrazine derivatives [5]. Procurement of the authenticated standard allows degradation laboratories to unambiguously identify this impurity peak in stressed samples, differentiate it from other degradation products (e.g., 3‑ethyl‑2,5‑di‑(2‑hydroxyethyl)‑pyrazine), and establish mass balance in stability studies required for ICH Q1A(R2) compliance [5].

Quote Request

Request a Quote for 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.